molecular formula C15H17N3O2S B11008904 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B11008904
M. Wt: 303.4 g/mol
InChI Key: LNQPEUDGVRNLCB-UHFFFAOYSA-N
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Description

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides or cyclobutyl Grignard reagents.

    Attachment of the Methoxyphenyl Acetamide Moiety: This step involves the coupling of the thiadiazole derivative with 2-methoxyphenylacetic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may be investigated for similar therapeutic properties.

    Agriculture: Compounds with thiadiazole rings have been studied for their herbicidal and fungicidal activities.

    Materials Science: Thiadiazole derivatives can be used in the development of advanced materials such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies such as molecular docking and biochemical assays are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide

Uniqueness

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide is unique due to the presence of the cyclobutyl group, which may impart distinct steric and electronic properties compared to its analogs. These differences can influence its reactivity, biological activity, and overall performance in various applications.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C15H17N3O2S/c1-20-12-8-3-2-5-11(12)9-13(19)16-15-18-17-14(21-15)10-6-4-7-10/h2-3,5,8,10H,4,6-7,9H2,1H3,(H,16,18,19)

InChI Key

LNQPEUDGVRNLCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3CCC3

Origin of Product

United States

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